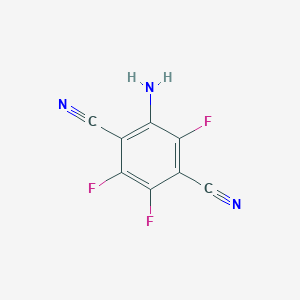
dE-Vvt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dE-Vvt: is a synthetic analog of vasotocin, a neuropeptide hormone found in various vertebrates. Vasotocin plays a role in regulating water balance, social behaviors, and reproductive functions. The synthetic analog is designed to mimic or modify these biological activities for research and therapeutic purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of vasotocin analogs typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.
Industrial Production Methods: Industrial production of peptide analogs often involves automated peptide synthesizers, which streamline the SPPS process. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at sulfur-containing residues if present.
Reduction: Reduction reactions can modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create various analogs with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: Using different amino acid derivatives during SPPS.
Major Products: The major products of these reactions are modified peptides with altered biological activities, which can be used to study structure-activity relationships.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Studying the structure-activity relationships of peptide hormones.
- Developing new synthetic methods for peptide synthesis.
Biology:
- Investigating the role of vasotocin in water balance and social behaviors.
- Exploring the effects of vasotocin analogs on reproductive functions.
Medicine:
- Potential therapeutic applications in treating disorders related to water balance and social behaviors.
- Developing new drugs targeting vasotocin receptors.
Industry:
- Production of peptide-based drugs and research tools.
- Use in agricultural applications to regulate animal behaviors.
Wirkmechanismus
Molecular Targets and Pathways: Vasotocin analogs exert their effects by binding to vasotocin receptors, which are G-protein-coupled receptors (GPCRs). These receptors activate intracellular signaling pathways, leading to various physiological responses. The specific pathways involved depend on the receptor subtype and the tissue in which it is expressed.
Vergleich Mit ähnlichen Verbindungen
Oxytocin: Another neuropeptide hormone with similar functions in social behavior and reproduction.
Vasopressin: A hormone involved in water balance and vasoconstriction.
Uniqueness: Vasotocin analogs are unique in their ability to selectively mimic or modify the biological activities of vasotocin, providing valuable tools for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
131483-45-9 |
|---|---|
Molekularformel |
C47H67N11O11S2 |
Molekulargewicht |
1026.2 g/mol |
IUPAC-Name |
N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H67N11O11S2/c1-4-69-30-16-14-29(15-17-30)23-32-42(63)54-33(22-28-10-6-5-7-11-28)44(65)57-40(27(2)3)46(67)55-34(24-37(49)59)43(64)56-35(26-71-70-21-18-39(61)52-32)47(68)58-20-9-13-36(58)45(66)53-31(12-8-19-48)41(62)51-25-38(50)60/h5-7,10-11,14-17,27,31-36,40H,4,8-9,12-13,18-26,48H2,1-3H3,(H2,49,59)(H2,50,60)(H,51,62)(H,52,61)(H,53,66)(H,54,63)(H,55,67)(H,56,64)(H,57,65) |
InChI-Schlüssel |
WLQJFWPASSMHTA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)N2)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)N2)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4 |
Sequenz |
CXFVNCPXG |
Synonyme |
1-deamino-2-(OEt-Tyr)-4-Val-8-Orn-vasotocin 1-desamino-2-(O-ethyltyrosyl)-4-valyl-8-ornithine-vasotocin dE-VVT vasotocin, 1-desamino-O-ethyltyrosyl(2)-valyl(4)-ornithine(8)- vasotocin, 1-desamino-OEt-Tyr(2)-Val(4)-Orn(8)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)


![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)









